molecular formula C18H20ClN3O B3939195 2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}-4-chlorophenol

2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}-4-chlorophenol

Cat. No. B3939195
M. Wt: 329.8 g/mol
InChI Key: ZWQBXELJPZSMPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}-4-chlorophenol is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known by its chemical name, BCP, and has been shown to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of BCP is not fully understood. However, it is believed that BCP interacts with biomolecules through hydrogen bonding and hydrophobic interactions. This interaction results in a change in the fluorescence properties of BCP, which can be used to detect the presence of biomolecules.
Biochemical and Physiological Effects:
BCP has been shown to have various biochemical and physiological effects. For example, BCP has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. BCP has also been shown to have antioxidant activity, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using BCP in lab experiments is that it is a fluorescent probe that can be used to detect the presence of biomolecules. Another advantage is that BCP is relatively easy to synthesize and has a high purity. However, one limitation of using BCP is that its mechanism of action is not fully understood, which may limit its applications in certain areas of research.

Future Directions

There are several future directions for the research of BCP. One direction is to further study the mechanism of action of BCP to better understand its interactions with biomolecules. Another direction is to explore the potential applications of BCP in the development of new drugs and drug delivery systems. Additionally, BCP could be used as a tool for the detection of biomolecules in various biological samples.

Scientific Research Applications

BCP has been studied for its potential applications in scientific research. One of the main areas of research is in the field of fluorescence spectroscopy, where BCP is used as a fluorescent probe for the detection of various biomolecules. BCP has also been studied for its potential use in the development of new drugs and drug delivery systems.

properties

IUPAC Name

2-[[(1-butylbenzimidazol-2-yl)amino]methyl]-4-chlorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O/c1-2-3-10-22-16-7-5-4-6-15(16)21-18(22)20-12-13-11-14(19)8-9-17(13)23/h4-9,11,23H,2-3,10,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWQBXELJPZSMPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1NCC3=C(C=CC(=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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